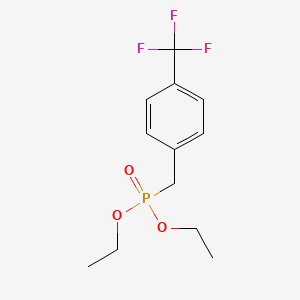

二乙基 4-(三氟甲基)苄基膦酸酯

描述

Diethyl 4-(trifluoromethyl)benzylphosphonate is a chemical compound with the empirical formula C12H16F3O3P . It has a molecular weight of 296.22 . This compound is a liquid at room temperature and is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Synthesis Analysis

The synthesis of Diethyl 4-(trifluoromethyl)benzylphosphonate involves developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . This new synthetic pathway significantly improves the overall yield of the final product .Molecular Structure Analysis

The molecular structure of Diethyl 4-(trifluoromethyl)benzylphosphonate is represented by the SMILES stringO=P(OCC)(OCC)CC1=CC=C(C(F)(F)F)C=C1 . The InChI representation is 1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-5-7-11(8-6-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3 . Chemical Reactions Analysis

This compound is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

Diethyl 4-(trifluoromethyl)benzylphosphonate has a density of 1.227 g/mL at 25 °C . The refractive index n20/D is 1.456 .科学研究应用

Organic Synthesis

Diethyl 4-(trifluoromethyl)benzylphosphonate: is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It’s used in:

- Buchwald-Hartwig Cross Coupling : This reaction forms C-N bonds and is essential for synthesizing complex amines .

- Suzuki-Miyaura Coupling : It facilitates the formation of C-C bonds between aryl halides and aryl boronic acids .

- Stille Coupling : This method is used to couple organostannanes with electrophiles, useful in synthesizing polyolefins .

- Sonogashira Coupling : It’s a pivotal reaction for forming C-C bonds between aryl halides and terminal alkynes .

- Negishi Coupling : This reaction couples alkyl, alkenyl, or aryl halides with organozinc compounds .

- Heck Reaction : It’s employed in the synthesis of substituted alkenes from aryl halides and alkenes .

- Hiyama Coupling : This reaction is used for creating C-C bonds between aryl or vinyl halides and silanes .

安全和危害

This compound is classified as a combustible liquid . It is recommended to avoid breathing vapors, mist, or gas. In case of contact with skin or eyes, wash off with soap and plenty of water or flush eyes with water as a precaution . If swallowed, rinse mouth with water . It is advised to keep the container tightly closed in a dry, cool, and well-ventilated place .

作用机制

Target of Action

It’s known that this compound is a ligand suitable for various coupling reactions .

Mode of Action

Diethyl 4-(trifluoromethyl)benzylphosphonate is used as a ligand in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling . These reactions are used to form carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic compounds.

Result of Action

The primary result of the action of Diethyl 4-(trifluoromethyl)benzylphosphonate is the formation of carbon-carbon and carbon-heteroatom bonds via various coupling reactions . This can lead to the synthesis of a wide range of complex organic compounds.

属性

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-5-7-11(8-6-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQKMIQYHZLRSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C(F)(F)F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-(trifluoromethyl)benzylphosphonate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2878661.png)

![2-[2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2878669.png)

![5-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2878672.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2878677.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2878678.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2878682.png)

![Ethyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2878684.png)